Pyr-41

Description

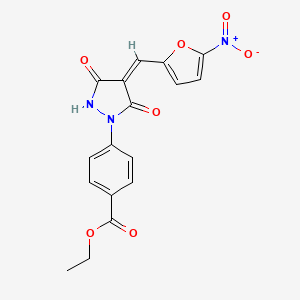

Structure

3D Structure

Properties

IUPAC Name |

ethyl 4-[(4Z)-4-[(5-nitrofuran-2-yl)methylidene]-3,5-dioxopyrazolidin-1-yl]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13N3O7/c1-2-26-17(23)10-3-5-11(6-4-10)19-16(22)13(15(21)18-19)9-12-7-8-14(27-12)20(24)25/h3-9H,2H2,1H3,(H,18,21)/b13-9- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARGIPZKQJGFSGQ-LCYFTJDESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)N2C(=O)C(=CC3=CC=C(O3)[N+](=O)[O-])C(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C1=CC=C(C=C1)N2C(=O)/C(=C\C3=CC=C(O3)[N+](=O)[O-])/C(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13N3O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30416554 | |

| Record name | PYR-41 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30416554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

371.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

418805-02-4 | |

| Record name | PYR-41 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=746131 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | PYR-41 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30416554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 418805-02-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PYR-41 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HT54RAN9JZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Pyr-41 Mechanism of Action on E1 Enzyme: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the mechanism of action of Pyr-41, a selective and irreversible inhibitor of the Ubiquitin-Activating Enzyme (E1). This compound has emerged as a critical tool for studying the ubiquitin-proteasome system (UPS) and as a potential therapeutic agent. This document details its inhibitory effects on the E1 enzyme, its impact on downstream cellular processes, and the experimental protocols to investigate its activity. Quantitative data are summarized for comparative analysis, and key pathways and experimental workflows are visualized to facilitate understanding.

Introduction to the Ubiquitin-Proteasome System and the Role of E1 Enzyme

The ubiquitin-proteasome system is a fundamental regulatory process in eukaryotic cells, controlling protein degradation and turnover. This pathway is crucial for maintaining cellular homeostasis, and its dysregulation is implicated in numerous diseases, including cancer and neurodegenerative disorders. The process is initiated by the Ubiquitin-Activating Enzyme (E1), which catalyzes the ATP-dependent activation of ubiquitin. This activated ubiquitin is then transferred to a ubiquitin-conjugating enzyme (E2), and subsequently, with the help of a ubiquitin ligase (E3), is attached to target proteins, marking them for degradation by the proteasome or altering their function.

This compound: A Potent Inhibitor of the E1 Enzyme

This compound, with the chemical name 4-[4-(5-Nitro-furan-2-ylmethylene)-3,5-dioxo-pyrazolidin-1-yl]-benzoic acid ethyl ester, is a cell-permeable small molecule that has been identified as a potent and irreversible inhibitor of the E1 enzyme.[1][2] Its ability to specifically target the initial step of the ubiquitination cascade makes it an invaluable tool for dissecting the roles of ubiquitination in various cellular pathways.

Mechanism of E1 Inhibition

This compound functions by selectively inhibiting the E1 enzyme.[3] The primary mechanism of inhibition is believed to be the covalent modification of the active site cysteine residue of the E1 enzyme.[4] This irreversible binding prevents the formation of the ubiquitin-E1 thioester intermediate, a critical step in the activation of ubiquitin.[5] Evidence supporting this includes the observation that the inhibitory effect of this compound can be quenched by an excess of free thiols, such as glutathione.

Interestingly, further studies have revealed a more complex mechanism of action for this compound. It has been shown to induce protein cross-linking and also exhibits inhibitory activity against several deubiquitinases (DUBs).[1][6] This suggests that while its primary target is the E1 enzyme, its cellular effects may be broader.

Quantitative Data on this compound Activity

The inhibitory potency of this compound on the E1 enzyme has been quantified in various studies. The following tables summarize the key quantitative data.

| Parameter | Value | Assay Condition | Reference |

| IC50 (E1 inhibition) | < 10 µM | In vitro ubiquitin thioester formation | [3][7] |

| IC50 (E1 inhibition) | 5 µM | In vitro assay | |

| IC50 (E1 inhibition) | 6.4 µM | ATP:AMP exchange assay | [5] |

| IC50 (inhibition of thioester formation in cells) | 10 - 25 µmol/L | Cellular assay | [4] |

Table 1: Inhibitory Concentration (IC50) of this compound on E1 Enzyme.

| Property | Description | Reference |

| Molecular Weight | 371.3 Da | |

| Purity | >98% | |

| Solubility | Soluble in DMSO to 50 mM |

Table 2: Physicochemical Properties of this compound.

Cellular Consequences of E1 Inhibition by this compound

By inhibiting the E1 enzyme, this compound effectively blocks the entire ubiquitin-proteasome pathway, leading to a range of downstream cellular effects.

Impact on Key Signaling Pathways

-

NF-κB Pathway: this compound has been shown to attenuate the activation of the NF-κB signaling pathway.[3] It prevents the ubiquitination and subsequent degradation of IκBα, the inhibitor of NF-κB. This leads to the sequestration of NF-κB in the cytoplasm and a reduction in the expression of its target inflammatory genes.[8] this compound also inhibits the K63-linked ubiquitination of TRAF6 and NEMO, which are crucial for IKK activation.[8]

-

p53 Pathway: this compound treatment leads to the stabilization and activation of the tumor suppressor protein p53.[3] By inhibiting its ubiquitin-mediated degradation, this compound promotes the accumulation of p53, leading to the transcriptional activation of its target genes, such as p21, and the induction of apoptosis in cancer cells.[7]

Effects on Cell Fate

The inhibition of the UPS by this compound can have profound effects on cell survival and proliferation. It has been shown to preferentially induce apoptosis in transformed cells compared to non-transformed cells.[9] This selective cytotoxicity makes E1 inhibitors like this compound promising candidates for cancer therapy.

Mandatory Visualizations

Caption: The Ubiquitin-Proteasome Pathway and the inhibitory action of this compound on the E1 enzyme.

Caption: this compound inhibits the NF-κB signaling pathway by preventing IκBα degradation.

Caption: A generalized experimental workflow for assessing this compound inhibition of E1 enzyme activity.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the effects of this compound.

In Vitro E1 Inhibition Assay (Ubiquitin Thioester Formation)

This assay measures the formation of the ubiquitin-E1 thioester bond, the direct target of this compound.

Materials:

-

Recombinant human E1 enzyme

-

Recombinant human E2 enzyme (e.g., UbcH5b)

-

Ubiquitin

-

This compound

-

ATP

-

10x Ubiquitination buffer (500 mM Tris-HCl pH 7.5, 50 mM MgCl2, 10 mM DTT)

-

Non-reducing SDS-PAGE sample buffer

-

Anti-ubiquitin antibody

Procedure:

-

Prepare a reaction mixture containing 1x ubiquitination buffer, 50 nM E1 enzyme, and varying concentrations of this compound (e.g., 0.1 to 100 µM).

-

Incubate the mixture for 15 minutes at 37°C to allow for this compound to bind to the E1 enzyme.

-

Initiate the reaction by adding 2 µM E2 enzyme, 10 µM ubiquitin, and 2 mM ATP.

-

Incubate the reaction for 10 minutes at 37°C.

-

Stop the reaction by adding non-reducing SDS-PAGE sample buffer.

-

Separate the proteins by non-reducing SDS-PAGE.

-

Transfer the proteins to a PVDF membrane and perform a Western blot using an anti-ubiquitin antibody to detect the E1-ubiquitin thioester adduct.

-

Quantify the band intensity to determine the IC50 of this compound.

In Vitro p53 Degradation Assay

This assay assesses the ability of this compound to inhibit the ubiquitin-mediated degradation of p53.

Materials:

-

In vitro translated 35S-labeled p53

-

Rabbit reticulocyte lysate

-

This compound or DMSO (vehicle control)

-

SDS-PAGE sample buffer

Procedure:

-

Incubate the rabbit reticulocyte lysate with either this compound (e.g., 50 µM) or DMSO for 15 minutes at room temperature.

-

Add the 35S-labeled p53 to the treated lysate.

-

Incubate the reaction at 30°C and take aliquots at different time points (e.g., 0, 30, 60, 90 minutes).

-

Stop the reaction by adding SDS-PAGE sample buffer and boiling for 5 minutes.

-

Separate the proteins by SDS-PAGE.

-

Expose the gel to a phosphor screen and visualize the bands using a phosphorimager.

-

Quantify the p53 band intensity to assess the rate of degradation.

NF-κB Luciferase Reporter Assay

This cell-based assay measures the transcriptional activity of NF-κB in response to this compound treatment.

Materials:

-

HEK293 cells stably transfected with an NF-κB luciferase reporter construct

-

This compound

-

TNF-α (or another NF-κB activator)

-

Luciferase Assay System

-

Luminometer

Procedure:

-

Seed the HEK293 NF-κB reporter cells in a 96-well plate and allow them to adhere overnight.

-

Pre-treat the cells with varying concentrations of this compound for 1-2 hours.

-

Stimulate the cells with TNF-α (e.g., 10 ng/mL) for 6-8 hours.

-

Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions.

-

Normalize the luciferase activity to a control (e.g., total protein concentration or a co-transfected Renilla luciferase).

Cell Viability Assay (MTT Assay)

This assay determines the effect of this compound on cell viability and proliferation.

Materials:

-

Cancer cell line of interest (e.g., HCT116, U2OS)

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or acidic isopropanol)

-

96-well plate reader

Procedure:

-

Seed cells in a 96-well plate and allow them to attach overnight.

-

Treat the cells with a range of this compound concentrations for a specified period (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

-

Add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control.

Conclusion

This compound is a powerful and specific inhibitor of the E1 ubiquitin-activating enzyme. Its ability to block the initial step of the ubiquitination cascade has made it an indispensable tool for studying the intricate roles of the ubiquitin-proteasome system in cellular signaling and disease. The detailed mechanisms and protocols provided in this guide are intended to facilitate further research into the therapeutic potential of targeting the E1 enzyme and to aid in the discovery of novel therapeutics for a range of human diseases. The dual mechanism of action, involving both E1 inhibition and effects on DUBs, warrants further investigation to fully elucidate its cellular impact.

References

- 1. researchgate.net [researchgate.net]

- 2. In vitro Protein Ubiquitination Assays [en.bio-protocol.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Identification and Mechanistic Studies of a Novel Ubiquitin E1 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Protein cross-linking as a novel mechanism of action of a ubiquitin-activating enzyme inhibitor with anti-tumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. PYR 41 | Ubiquitin-activating Enzyme E1 | Tocris Bioscience [tocris.com]

- 8. Ubiquitin-activating enzyme E1 inhibitor PYR41 attenuates angiotensin II-induced activation of dendritic cells via the IκBa/NF-κB and MKP1/ERK/STAT1 pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound, A UBIQUITIN-ACTIVATING ENZYME E1 INHIBITOR, ATTENUATES LUNG INJURY IN SEPSIS - PMC [pmc.ncbi.nlm.nih.gov]

The Ubiquitin-Activating Enzyme (E1) Inhibitor Pyr-41: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyr-41 is a potent, cell-permeable, and irreversible inhibitor of the ubiquitin-activating enzyme (E1), the crucial first step in the ubiquitination cascade. By targeting E1, this compound effectively blocks the downstream processes of protein ubiquitination and subsequent degradation by the proteasome. This inhibitory action has profound effects on numerous cellular signaling pathways, including those governed by NF-κB and the tumor suppressor p53, making this compound a valuable tool for studying the ubiquitin-proteasome system and a potential therapeutic agent in various diseases, including cancer and inflammatory disorders. This technical guide provides a comprehensive overview of the discovery, chemical properties, and biological activities of this compound, along with detailed experimental protocols and data presented for easy reference.

Discovery and Chemical Properties

This compound, with the chemical name 4-[4-[(5-Nitro-2-furanyl)methylene]-3,5-dioxo-1-pyrazolidinyl]benzoic acid ethyl ester, was identified as the first cell-permeable inhibitor of the ubiquitin-activating enzyme E1. Its discovery marked a significant advancement in the study of the ubiquitin-proteasome system, providing a powerful chemical probe to investigate the roles of ubiquitination in various cellular processes.

Chemical Structure and Properties

The chemical and physical properties of this compound are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₇H₁₃N₃O₇ | [1][2] |

| Molecular Weight | 371.3 g/mol | [1][2] |

| CAS Number | 418805-02-4 | [1][2] |

| Appearance | Solid | [1] |

| Purity | >98% | [1][3] |

| Solubility | Soluble in DMSO to 50 mM | [1] |

| IUPAC Name | ethyl 4-[(4Z)-4-[(5-nitrofuran-2-yl)methylidene]-3,5-dioxopyrazolidin-1-yl]benzoate | [1] |

Mechanism of Action

This compound functions as a selective and irreversible inhibitor of the ubiquitin-activating enzyme E1. The ubiquitination cascade is a three-step enzymatic process involving E1 (ubiquitin-activating), E2 (ubiquitin-conjugating), and E3 (ubiquitin ligase) enzymes. This compound specifically targets the first step of this cascade.

The proposed mechanism of action involves the nucleophilic attack by the active site cysteine of the E1 enzyme on this compound, leading to a covalent modification and irreversible inhibition of the enzyme. This prevents the ATP-dependent activation of ubiquitin and its subsequent transfer to the E2 enzyme.

Biological Activities and Signaling Pathways

By inhibiting the E1 enzyme, this compound exerts a wide range of biological effects, primarily through the modulation of key signaling pathways that are dependent on protein ubiquitination for their regulation.

Inhibition of NF-κB Signaling

The activation of the transcription factor NF-κB is a critical step in the inflammatory response and is tightly regulated by the ubiquitination and subsequent proteasomal degradation of its inhibitor, IκBα. This compound has been shown to block the degradation of IκBα, thereby preventing the nuclear translocation and activation of NF-κB. This leads to a reduction in the expression of pro-inflammatory cytokines.[4]

Activation of p53 Signaling

The tumor suppressor protein p53 is a key regulator of the cell cycle and apoptosis. Its levels are kept low in normal cells through continuous ubiquitination by the E3 ligase MDM2, which targets p53 for proteasomal degradation. By inhibiting E1, this compound prevents the ubiquitination and degradation of p53, leading to its accumulation and the activation of its downstream targets, such as the cell cycle inhibitor p21. This can result in cell cycle arrest and apoptosis, particularly in cancer cells.[2]

Effects on Sumoylation

Interestingly, inhibition of the ubiquitin E1 enzyme by this compound has been observed to lead to an increase in the overall level of protein sumoylation.[2][5] SUMO (Small Ubiquitin-like Modifier) proteins are conjugated to target proteins through a similar enzymatic cascade as ubiquitination, but with its own set of E1, E2, and E3 enzymes. The exact mechanism for this cross-talk is still under investigation but may involve competition for shared cellular factors or a compensatory response to the shutdown of the ubiquitin pathway.

Quantitative Data

The inhibitory potency and cellular effects of this compound have been quantified in various assays. The following tables summarize key quantitative data.

In Vitro Inhibition Data

| Assay | Target | IC₅₀ | Reference(s) |

| Ubiquitin-activating enzyme (E1) activity | Human E1 | 5 µM | [1] |

| Ubiquitin-thioester bond formation | Human E1 | 6.4 µM | [5] |

Cellular Activity Data

| Cell Line | Assay | Effect | Concentration | Reference(s) |

| Various | Inhibition of E1-Ub thioester formation in cells | IC₅₀ between 10 and 25 µM | 10-25 µM | [3] |

| E1A-transformed RPE cells | Induction of apoptosis | Preferential killing of p53-expressing cells | 1-20 µM | [5] |

| RAW 264.7 macrophages | Inhibition of TNF-α release | Dose-dependent | 5-20 µM | [4] |

| Z138 cells | Decline in DUB activity | Concentration-dependent | 10-50 µM | [6] |

Experimental Protocols

In Vitro Ubiquitin-Activating Enzyme (E1) Inhibition Assay (Thioester Formation)

Objective: To determine the inhibitory effect of this compound on the formation of the E1-ubiquitin thioester intermediate.

Principle: This assay measures the ATP-dependent formation of a covalent thioester bond between the ubiquitin-activating enzyme (E1) and ubiquitin. The reaction products are then resolved by non-reducing SDS-PAGE and visualized by western blotting.

Materials:

-

Recombinant human E1 enzyme

-

Recombinant ubiquitin

-

ATP

-

Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 1 mM DTT)

-

This compound (dissolved in DMSO)

-

Non-reducing SDS-PAGE sample buffer

-

SDS-PAGE gels and electrophoresis apparatus

-

Western blotting reagents and equipment

-

Anti-ubiquitin antibody

Procedure:

-

Prepare a reaction mixture containing E1 enzyme and ubiquitin in the assay buffer.

-

Add this compound at various concentrations (or DMSO as a vehicle control) to the reaction mixture and pre-incubate for a specified time (e.g., 15-30 minutes) at room temperature.

-

Initiate the reaction by adding ATP.

-

Incubate the reaction at 37°C for a defined period (e.g., 10-30 minutes).

-

Stop the reaction by adding non-reducing SDS-PAGE sample buffer.

-

Resolve the proteins by non-reducing SDS-PAGE.

-

Transfer the proteins to a PVDF membrane and perform a western blot using an anti-ubiquitin antibody to detect the E1-ubiquitin thioester conjugate.

-

Quantify the band intensities to determine the IC₅₀ of this compound.

Cell-Based NF-κB Activation Assay (Luciferase Reporter)

Objective: To measure the effect of this compound on NF-κB transcriptional activity.

Principle: This assay utilizes a cell line stably or transiently transfected with a luciferase reporter gene under the control of an NF-κB response element. Activation of NF-κB leads to the expression of luciferase, which can be quantified by measuring luminescence.

Materials:

-

Cells expressing an NF-κB luciferase reporter (e.g., HEK293-NF-κB-luc)

-

Cell culture medium and supplements

-

This compound (dissolved in DMSO)

-

NF-κB activating agent (e.g., TNF-α, IL-1β)

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

Seed the NF-κB reporter cells in a 96-well plate and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound (or DMSO as a vehicle control) for a specified time (e.g., 1-2 hours).

-

Stimulate the cells with an NF-κB activating agent.

-

Incubate for an appropriate period (e.g., 6-8 hours) to allow for luciferase expression.

-

Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.

-

Measure the luminescence using a luminometer.

-

Normalize the luciferase activity to a control for cell viability if necessary.

Western Blot Analysis of p53 and p21

Objective: To assess the effect of this compound on the protein levels of p53 and its downstream target p21.

Materials:

-

Cell line of interest (e.g., a cancer cell line with wild-type p53)

-

Cell culture medium and supplements

-

This compound (dissolved in DMSO)

-

Cell lysis buffer

-

Protein assay reagent (e.g., BCA)

-

SDS-PAGE sample buffer

-

SDS-PAGE gels and electrophoresis apparatus

-

Western blotting reagents and equipment

-

Primary antibodies against p53, p21, and a loading control (e.g., β-actin or GAPDH)

-

Secondary antibody (HRP-conjugated)

-

Chemiluminescent substrate

Procedure:

-

Treat the cells with this compound at the desired concentrations and for various time points.

-

Harvest the cells and prepare whole-cell lysates.

-

Determine the protein concentration of the lysates.

-

Normalize the protein concentrations and prepare samples for SDS-PAGE.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and probe with primary antibodies against p53, p21, and the loading control.

-

Incubate with the appropriate HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize to the loading control to determine the relative changes in p53 and p21 levels.

In Vivo Administration Protocol (Sepsis Mouse Model)

Objective: To evaluate the therapeutic potential of this compound in a mouse model of sepsis.

Principle: Sepsis is characterized by a systemic inflammatory response. By inhibiting NF-κB activation, this compound may attenuate this response and reduce organ damage.

Materials:

-

Male C57BL/6 mice

-

This compound

-

Vehicle (e.g., 20% DMSO in saline)

-

Surgical instruments for cecal ligation and puncture (CLP)

-

Anesthesia (e.g., isoflurane)

Procedure:

-

Induce sepsis in mice via the cecal ligation and puncture (CLP) model.

-

Immediately after CLP, administer this compound (e.g., 5 mg/kg body weight) or the vehicle intravenously.[4]

-

Resuscitate the mice with subcutaneous saline.

-

At a specified time point (e.g., 20 hours) after CLP, collect blood and tissues for analysis.

-

Measure serum levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) and organ injury markers.

-

Perform histological analysis of tissues to assess organ damage.

-

In a separate cohort, monitor survival over a longer period (e.g., 10 days).

Conclusion

This compound is a powerful and specific inhibitor of the ubiquitin-activating enzyme E1. Its ability to block the ubiquitination cascade has made it an invaluable tool for dissecting the complex roles of protein ubiquitination in cellular signaling. Furthermore, its demonstrated efficacy in modulating key pathways involved in cancer and inflammation highlights its potential as a lead compound for the development of novel therapeutics. This technical guide provides a solid foundation for researchers and drug development professionals to understand and utilize this compound in their studies. Further research is warranted to fully elucidate its therapeutic potential and to explore the development of second-generation inhibitors with improved pharmacological properties.

References

- 1. researchgate.net [researchgate.net]

- 2. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [portugal.promega.com]

- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Common Methods for Protein SUMOylation Detection | MtoZ Biolabs [mtoz-biolabs.com]

- 6. In vitro protein ubiquitination assay - PubMed [pubmed.ncbi.nlm.nih.gov]

Pyr-41: An In-depth Technical Guide to an Irreversible Ubiquitin-Activating Enzyme (E1) Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pyr-41 is a cell-permeable, irreversible inhibitor of the ubiquitin-activating enzyme (E1), the crucial first enzymatic step in the ubiquitination cascade. By targeting E1, this compound effectively blocks the downstream processes of protein ubiquitination and subsequent proteasomal degradation. This inhibitory action has significant consequences for numerous cellular signaling pathways, most notably leading to the stabilization of key proteins like p53 and the inhibitor of NF-κB, IκBα. Consequently, this compound modulates critical cellular processes including apoptosis and inflammation. This guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative inhibitory data, detailed experimental protocols for its use, and a visual representation of its impact on cellular signaling.

Core Concepts: Mechanism of Action

The ubiquitination process is a fundamental post-translational modification that governs protein stability and function. It involves a three-step enzymatic cascade initiated by the E1 ubiquitin-activating enzyme. E1 utilizes ATP to adenylate the C-terminus of ubiquitin and subsequently forms a thioester bond between its own active site cysteine and ubiquitin. This "activated" ubiquitin is then transferred to a ubiquitin-conjugating enzyme (E2), and finally, with the help of a ubiquitin ligase (E3), is attached to the target protein.

This compound functions as an irreversible inhibitor of E1, likely through the covalent modification of the active site cysteine.[1] This action specifically blocks the formation of the E1-ubiquitin thioester intermediate, thereby halting the entire ubiquitination cascade.[2] As a result, both proteasome-dependent and proteasome-independent ubiquitination events are inhibited.[1] A notable consequence of E1 inhibition by this compound is an observed increase in cellular protein sumoylation.[3][4]

Quantitative Data

The inhibitory potency of this compound against the E1 enzyme has been characterized by its half-maximal inhibitory concentration (IC50).

| Parameter | Value | Assay Condition | Reference |

| IC50 | < 10 µM | Cell-free E1 ubiquitination reactions | [3] |

| IC50 | 6.4 µM | In vitro E1 thioester formation assay | [2] |

| IC50 | ~10-25 µM | Inhibition of E1~Ub thioester formation in cells | [5] |

Key Signaling Pathways Affected by this compound

This compound's inhibition of the ubiquitin-proteasome system leads to significant perturbations in critical cellular signaling pathways that are tightly regulated by protein degradation.

The NF-κB Signaling Pathway

The activation of the transcription factor NF-κB is a central event in inflammatory responses. In its inactive state, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Upon stimulation by signals such as TNF-α or IL-1α, IκBα is ubiquitinated and subsequently degraded by the proteasome. This frees NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.[6]

This compound blocks the ubiquitination and degradation of IκBα, leading to its accumulation in the cytoplasm.[1][6] This, in turn, prevents NF-κB activation and the subsequent expression of its target genes, thereby exerting an anti-inflammatory effect.[6] Furthermore, this compound has been shown to inhibit the K63-linked ubiquitination of TRAF6, an upstream event in the NF-κB signaling cascade.[7][8]

The p53 Tumor Suppressor Pathway

The p53 protein is a critical tumor suppressor that regulates cell cycle arrest, apoptosis, and DNA repair in response to cellular stress. The stability of p53 is largely controlled by the E3 ubiquitin ligase MDM2, which targets p53 for ubiquitination and proteasomal degradation.

By inhibiting the E1 enzyme, this compound prevents the ubiquitination of p53, leading to its stabilization and accumulation within the cell.[1][9] This increase in p53 levels enhances its transcriptional activity, promoting the expression of downstream target genes such as p21, which can lead to cell cycle arrest and apoptosis, particularly in transformed cells.[1][3]

Experimental Protocols

The following protocols provide detailed methodologies for key experiments involving this compound.

In Vitro E1 Ubiquitin Thioester Formation Assay

This assay assesses the direct inhibitory effect of this compound on the formation of the E1-ubiquitin thioester bond.

Materials:

-

Recombinant human E1 enzyme

-

Recombinant human ubiquitin

-

ATP

-

This compound (stock solution in DMSO)

-

Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 0.1 mM DTT)

-

Non-reducing SDS-PAGE sample buffer

-

SDS-PAGE gels

-

Western blot apparatus and reagents

-

Anti-ubiquitin antibody

Procedure:

-

Prepare a reaction mixture containing the E1 enzyme (e.g., 50-100 nM) and ubiquitin (e.g., 5-10 µM) in the assay buffer.

-

Add varying concentrations of this compound (e.g., 0.1 to 100 µM) or DMSO (vehicle control) to the reaction mixtures. Pre-incubate for 15-30 minutes at room temperature to allow for E1 inhibition.

-

Initiate the reaction by adding ATP to a final concentration of 2-5 mM.

-

Incubate the reaction at 37°C for 5-10 minutes.

-

Stop the reaction by adding non-reducing SDS-PAGE sample buffer. The absence of a reducing agent is critical to preserve the thioester bond.

-

Resolve the proteins by non-reducing SDS-PAGE.

-

Transfer the proteins to a nitrocellulose or PVDF membrane.

-

Probe the membrane with an anti-ubiquitin antibody to detect the E1-ubiquitin thioester conjugate, which will appear as a higher molecular weight band than ubiquitin itself.

-

Quantify the band intensities to determine the extent of inhibition and calculate the IC50 value.

Cellular Ubiquitination Assay by Immunoprecipitation and Western Blot

This protocol is designed to assess the effect of this compound on the ubiquitination of a specific protein of interest in a cellular context.

Materials:

-

Cell line of interest (e.g., HeLa, U2OS)

-

Cell culture medium and reagents

-

This compound (stock solution in DMSO)

-

Proteasome inhibitor (e.g., MG132, optional)

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and deubiquitinase inhibitors (e.g., NEM, PR-619)

-

Antibody against the protein of interest for immunoprecipitation

-

Protein A/G agarose or magnetic beads

-

Anti-ubiquitin antibody for Western blot

-

SDS-PAGE and Western blot reagents

Procedure:

-

Plate cells and allow them to adhere overnight.

-

Treat the cells with this compound at the desired concentration (e.g., 25-50 µM) for a specified time (e.g., 4-8 hours). Include a DMSO-treated control.

-

(Optional) In a separate condition, co-treat cells with a proteasome inhibitor (e.g., 10 µM MG132) for the last 4-6 hours of the this compound treatment to allow for the accumulation of ubiquitinated proteins.

-

Wash the cells with ice-cold PBS and lyse them in lysis buffer containing protease and deubiquitinase inhibitors.

-

Clarify the cell lysates by centrifugation.

-

Pre-clear the lysates by incubating with protein A/G beads for 30-60 minutes at 4°C.

-

Incubate the pre-cleared lysates with the antibody against the protein of interest overnight at 4°C with gentle rotation.

-

Add protein A/G beads to capture the antibody-protein complexes and incubate for an additional 1-2 hours.

-

Wash the beads several times with lysis buffer to remove non-specific binding.

-

Elute the immunoprecipitated proteins by boiling the beads in SDS-PAGE sample buffer.

-

Separate the eluted proteins by SDS-PAGE and transfer to a membrane.

-

Perform a Western blot using an anti-ubiquitin antibody to detect the ubiquitinated forms of the protein of interest, which will appear as a high-molecular-weight smear or ladder above the unmodified protein band.

Analysis of IκBα Degradation

This protocol assesses the ability of this compound to prevent the degradation of IκBα in response to an inflammatory stimulus.

Materials:

-

Cell line responsive to TNF-α (e.g., HeLa, RAW 264.7)

-

Cell culture medium and reagents

-

This compound (stock solution in DMSO)

-

TNF-α

-

Lysis buffer with protease and phosphatase inhibitors

-

Anti-IκBα antibody

-

Anti-loading control antibody (e.g., anti-actin or anti-GAPDH)

-

SDS-PAGE and Western blot reagents

Procedure:

-

Plate cells and allow them to adhere.

-

Pre-treat the cells with this compound (e.g., 20-50 µM) or DMSO for 30-60 minutes.

-

Stimulate the cells with TNF-α (e.g., 10 ng/mL) for various time points (e.g., 0, 5, 15, 30 minutes).

-

At each time point, wash the cells with ice-cold PBS and lyse them.

-

Quantify the protein concentration of the lysates.

-

Resolve equal amounts of protein from each sample by SDS-PAGE and transfer to a membrane.

-

Perform a Western blot using an anti-IκBα antibody to detect the levels of IκBα.

-

Re-probe the membrane with an antibody against a loading control to ensure equal protein loading.

-

Quantify the IκBα band intensities relative to the loading control to determine the extent of degradation and its inhibition by this compound.

Conclusion

This compound serves as a powerful and specific tool for the investigation of the ubiquitin-proteasome system. Its ability to irreversibly inhibit the E1 enzyme provides a robust method to block cellular ubiquitination and study its downstream consequences. The modulation of key signaling pathways such as NF-κB and p53 highlights its potential as a therapeutic agent in diseases characterized by aberrant protein degradation, including cancer and inflammatory disorders. The experimental protocols provided in this guide offer a foundation for researchers to effectively utilize this compound in their studies. As with any inhibitor, it is crucial to consider potential off-target effects and to include appropriate controls in all experimental designs.

References

- 1. Identification of Ubiquitinated Proteins [labome.com]

- 2. Protocol of Preparation of Ubiquitinated Protein Samples - Creative BioMart [creativebiomart.net]

- 3. This compound, A UBIQUITIN-ACTIVATING ENZYME E1 INHIBITOR, ATTENUATES LUNG INJURY IN SEPSIS - PMC [pmc.ncbi.nlm.nih.gov]

- 4. An optimized protocol to detect protein ubiquitination and activation by ubiquitination assay in vivo and CCK-8 assay - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Ubiquitin immunoprecipitation using an anti-ubiquitin nanobody [protocols.io]

- 7. An optimized protocol to detect ubiquitination modification of exogenous or endogenous proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Ubiquitin-activating enzyme E1 inhibitor PYR41 attenuates angiotensin II-induced activation of dendritic cells via the IκBa/NF-κB and MKP1/ERK/STAT1 pathways - PMC [pmc.ncbi.nlm.nih.gov]

Pyr-41: A Technical Guide to its Biochemical Targeting and Effects

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Pyr-41, a selective and cell-permeable inhibitor of the ubiquitin-activating enzyme E1. It details the core biochemical pathway targeted by this compound, summarizes key quantitative data, provides detailed experimental protocols for studying its effects, and includes visualizations of the relevant biological pathways and experimental workflows.

Core Biochemical Pathway: The Ubiquitin-Proteasome System

This compound's primary molecular target is the Ubiquitin-Activating Enzyme (E1) , the crucial first step in the ubiquitin-proteasome pathway (UPP). The UPP is a major cellular pathway responsible for the degradation of most intracellular proteins, playing a critical role in regulating a wide array of cellular processes, including cell cycle progression, signal transduction, and apoptosis.

The ubiquitination cascade is a three-step enzymatic process:

-

E1 (Ubiquitin-Activating Enzyme): Activates ubiquitin in an ATP-dependent manner, forming a high-energy thioester bond between itself and ubiquitin.

-

E2 (Ubiquitin-Conjugating Enzyme): Receives the activated ubiquitin from E1.

-

E3 (Ubiquitin Ligase): Recognizes the specific protein substrate and facilitates the transfer of ubiquitin from E2 to a lysine residue on the substrate.

This process is repeated to form a polyubiquitin chain, which acts as a signal for the 26S proteasome to recognize and degrade the tagged protein.

By inhibiting E1, this compound effectively blocks the entire downstream ubiquitination cascade. This leads to the accumulation of proteins that are normally targeted for degradation, thereby impacting multiple signaling pathways.

Downstream Signaling Pathways Affected by this compound

Inhibition of the UPP by this compound has significant consequences for several key signaling pathways, most notably the NF-κB and p53 pathways.

Inhibition of the NF-κB Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation, immunity, and cell survival. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various signals (e.g., cytokines, growth factors), IκB is ubiquitinated and subsequently degraded by the proteasome. This allows NF-κB to translocate to the nucleus and activate the transcription of its target genes.

This compound, by preventing IκB degradation, leads to the sustained inhibition of NF-κB activation.[1][2][3] This has been shown to attenuate cytokine-mediated inflammatory responses.[1][2][3]

Activation of the p53 Pathway

The tumor suppressor protein p53 is a critical regulator of the cell cycle and apoptosis. Under normal conditions, p53 levels are kept low through continuous ubiquitination by the E3 ligase MDM2, leading to its proteasomal degradation. In response to cellular stress, this degradation is halted, allowing p53 to accumulate and activate the transcription of genes involved in cell cycle arrest, DNA repair, and apoptosis.

This compound inhibits the degradation of p53, leading to its accumulation and the activation of its transcriptional activity.[1][2] This effect contributes to the pro-apoptotic and anti-cancer properties of this compound.[1][2]

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound from various studies.

| Parameter | Value | Assay System | Reference |

| IC50 (E1) | < 10 µM | Cell-free E1 ubiquitination assay | [1][4] |

| IC50 (E1) | 5 µM | In vitro E1 inhibition assay | |

| IC50 (E1 thioester formation) | 6.4 µM | ATP:AMP exchange assay | [5] |

| Cellular IC50 (E1-Ub thioesters) | 10 - 25 µM | Cellular E1-Ub thioester formation assay | [1] |

| Effect on NF-κB activation | >60% inhibition at 50 µM | IL-1α-mediated NF-κB luciferase reporter assay | [1] |

| Effect on p53-expressing cells | Dose-dependent killing (1-20 µM) | Cell viability assay in E1A-transformed RPE cells | [1] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of this compound.

In Vitro Ubiquitin-Activating Enzyme (E1) Inhibition Assay

This assay directly measures the ability of this compound to inhibit the formation of the E1-ubiquitin thioester intermediate.

Materials:

-

Recombinant human Ubiquitin-Activating Enzyme (E1)

-

Recombinant human Ubiquitin

-

ATP solution

-

This compound (dissolved in DMSO)

-

Reaction Buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 2 mM DTT)

-

4x Non-reducing SDS-PAGE sample buffer

-

SDS-PAGE gels

-

Western blot apparatus

-

Anti-ubiquitin antibody

-

HRP-conjugated secondary antibody

-

Chemiluminescence detection reagent

Procedure:

-

Prepare a reaction mixture containing E1 enzyme, ubiquitin, and reaction buffer.

-

Add varying concentrations of this compound or DMSO (vehicle control) to the reaction mixtures.

-

Incubate at 30°C for a specified time (e.g., 15-30 minutes).

-

Initiate the reaction by adding ATP.

-

Incubate at 37°C for a specified time (e.g., 10-20 minutes).

-

Stop the reaction by adding 4x non-reducing SDS-PAGE sample buffer.

-

Resolve the proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Probe the membrane with an anti-ubiquitin antibody to detect the E1-ubiquitin thioester adduct.

-

Visualize the bands using a chemiluminescence detection system.

Western Blot Analysis of IκBα Degradation

This protocol is used to assess the effect of this compound on the degradation of IκBα, a key event in NF-κB activation.

Materials:

-

Cell line (e.g., HeLa, RAW 264.7)

-

Cell culture medium and supplements

-

This compound (dissolved in DMSO)

-

Stimulating agent (e.g., TNF-α, IL-1α)

-

PBS (Phosphate-Buffered Saline)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

Western blot apparatus

-

Primary antibodies: anti-IκBα, anti-β-actin (loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescence detection reagent

Procedure:

-

Seed cells in culture plates and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound or DMSO for a specified time (e.g., 1-2 hours).

-

Stimulate the cells with the appropriate agent (e.g., TNF-α) for a time course (e.g., 0, 15, 30, 60 minutes).

-

Wash the cells with ice-cold PBS.

-

Lyse the cells with lysis buffer on ice.

-

Clarify the lysates by centrifugation.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature the protein samples by boiling in SDS-PAGE sample buffer.

-

Resolve equal amounts of protein by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with a blocking solution (e.g., 5% non-fat milk in TBST).

-

Incubate the membrane with primary antibodies against IκBα and β-actin overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Visualize the bands using a chemiluminescence detection system and quantify the band intensities.

Cell Viability (MTS) Assay

This colorimetric assay is used to determine the effect of this compound on cell viability and proliferation.

Materials:

-

Cell line of interest

-

Cell culture medium and supplements

-

This compound (dissolved in DMSO)

-

96-well plates

-

MTS reagent (e.g., CellTiter 96® AQueous One Solution Reagent)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound or DMSO (vehicle control).

-

Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

-

Add MTS reagent to each well according to the manufacturer's instructions.

-

Incubate the plate at 37°C for 1-4 hours, or until a color change is apparent.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

p53 Luciferase Reporter Assay

This assay measures the transcriptional activity of p53 in response to this compound treatment.

Materials:

-

Cell line (e.g., HCT116)

-

p53-responsive luciferase reporter plasmid (e.g., pG13-luc)

-

Control plasmid (e.g., Renilla luciferase for normalization)

-

Transfection reagent

-

This compound (dissolved in DMSO)

-

Luciferase assay system

-

Luminometer

Procedure:

-

Co-transfect cells with the p53-responsive luciferase reporter plasmid and the control plasmid using a suitable transfection reagent.

-

After 24 hours, treat the transfected cells with various concentrations of this compound or DMSO.

-

Incubate for a specified period (e.g., 18-24 hours).

-

Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

-

Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.

-

Express the results as fold induction of p53 transcriptional activity relative to the vehicle-treated control.

Conclusion

This compound is a valuable research tool for studying the ubiquitin-proteasome system and its role in various cellular processes. Its ability to inhibit the E1 enzyme provides a potent and specific mechanism for blocking protein ubiquitination. This leads to the modulation of key signaling pathways, such as NF-κB and p53, making this compound a compound of interest for further investigation in the context of diseases like cancer and inflammatory disorders. The experimental protocols provided in this guide offer a framework for researchers to explore the multifaceted effects of this compound in their specific areas of interest.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Inhibitors of ubiquitin-activating enzyme (E1), a new class of potential cancer therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | CAS:418805-02-4 | inhibitor of Ubiquitin-Activating Enzyme (E1) | High Purity | Manufacturer BioCrick [biocrick.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Identification and Mechanistic Studies of a Novel Ubiquitin E1 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

The Ubiquitin-Activating Enzyme (E1) Inhibitor, Pyr-41: A Technical Guide to its Effects on the NF-κB Signaling Pathway

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of Pyr-41, a cell-permeable inhibitor of the ubiquitin-activating enzyme (E1), and its profound effects on the Nuclear Factor-kappa B (NF-κB) signaling pathway. Through the inhibition of the initial step in the ubiquitination cascade, this compound effectively blocks the degradation of the NF-κB inhibitor, IκBα, thereby preventing the activation of this critical transcription factor involved in inflammation, immunity, and cell survival. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the underlying molecular mechanisms and experimental workflows.

Core Mechanism of Action

This compound is a selective and irreversible inhibitor of the ubiquitin-activating enzyme E1.[1] By targeting E1, this compound prevents the ATP-dependent activation of ubiquitin, a crucial prerequisite for its subsequent transfer to ubiquitin-conjugating enzymes (E2) and ubiquitin ligases (E3), and ultimately to substrate proteins.[2] This blockade of the ubiquitination cascade has significant downstream consequences for cellular signaling pathways that rely on ubiquitin-mediated protein degradation for their regulation.

The canonical NF-κB signaling pathway is a prime example of such regulation. In unstimulated cells, NF-κB dimers are held inactive in the cytoplasm through their association with inhibitory proteins, most notably IκBα.[3][4] Upon stimulation by various signals, such as pro-inflammatory cytokines like TNF-α and IL-1α, a signaling cascade is initiated that leads to the phosphorylation of IκBα by the IκB kinase (IKK) complex.[4] This phosphorylation event marks IκBα for ubiquitination and subsequent degradation by the 26S proteasome.[3][5] The degradation of IκBα unmasks the nuclear localization signal (NLS) on the NF-κB subunits (typically p65/RelA and p50), allowing their translocation to the nucleus where they can bind to κB consensus sequences in the promoter regions of target genes and initiate transcription.[4][6]

This compound intervenes at the very beginning of this degradation process. By inhibiting E1, it prevents the ubiquitination of phosphorylated IκBα.[7][8] As a result, IκBα is not degraded, and NF-κB remains sequestered in the cytoplasm, leading to the suppression of NF-κB-mediated gene transcription.[7][9]

Quantitative Data on this compound's Effects

The inhibitory activity of this compound on E1 and its downstream effects on the NF-κB pathway have been quantified in various studies. The following tables summarize these key findings.

| Parameter | Value | Cell Line/System | Reference |

| IC50 for E1 Inhibition | < 10 µM | Cell-free assay | [10] |

| IC50 for Ubiquitin-Thioester Bond Formation | 6.4 µM | In vitro assay | [8][11] |

| IC50 for Inhibition of E1~Ub Thioester Formation in Cells | 10 - 25 µmol/L | 293T cells | [7][12] |

Table 1: Inhibitory Concentration of this compound on Ubiquitin-Activating Enzyme (E1)

| Stimulus | This compound Concentration | Effect | Cell Line | Reference |

| IL-1α (1 ng/mL) | 50 µM | >60% inhibition of NF-κB-driven luciferase reporter activity | HeLa cells | [7][12] |

| Angiotensin II (100 nM) | 1 µM and 5 µM | Dose-dependent attenuation of NF-κB activation | DC2.4 cells | [13] |

| LPS (1 ng/ml) | 5, 10, and 20 µM | Dose-dependent decrease in TNF-α levels by 38%, 81%, and 94% respectively | RAW 264.7 cells | [9] |

| LPS (1 ng/ml) | 10 and 20 µM | Restoration of IκB expression levels to 89% and 95% of non-stimulated cells, respectively | RAW 264.7 cells | [9] |

Table 2: Effect of this compound on NF-κB Activation and Downstream Targets

Experimental Protocols

This section details the methodologies for key experiments used to investigate the effects of this compound on the NF-κB signaling pathway.

Cell Culture and Treatment

-

Cell Lines: HEK293, HeLa, RAW 264.7, or other relevant cell lines are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL) in a humidified incubator at 37°C with 5% CO2.

-

This compound Preparation: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution (e.g., 50 mM). The stock solution is then diluted in cell culture medium to the desired final concentrations for experiments. A vehicle control (DMSO alone) should always be included.

-

Stimulation: To activate the NF-κB pathway, cells are treated with stimuli such as TNF-α (e.g., 10 ng/mL), IL-1α (e.g., 1 ng/mL), or lipopolysaccharide (LPS) (e.g., 1 µg/mL) for the indicated times.[7][9][13] For inhibition studies, cells are pre-treated with this compound for a specific duration (e.g., 30 minutes to 3 hours) before the addition of the stimulus.[9][13]

Western Blot Analysis for IκBα Degradation

-

Cell Lysis: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Protein Quantification: The protein concentration of the cell lysates is determined using a standard protein assay, such as the Bradford or BCA assay, to ensure equal loading.

-

SDS-PAGE and Transfer: Equal amounts of protein (e.g., 20-30 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[13][14]

-

Immunoblotting: The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature. The membrane is then incubated with a primary antibody specific for IκBα overnight at 4°C. After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[13] A loading control, such as β-actin or GAPDH, should be used to normalize the data.

NF-κB Luciferase Reporter Assay

-

Transfection: Cells are transiently transfected with a plasmid containing a luciferase reporter gene under the control of an NF-κB response element and a control plasmid (e.g., Renilla luciferase) for normalization using a suitable transfection reagent.[15][16]

-

Treatment: After transfection (e.g., 24 hours), the cells are treated with this compound and/or an NF-κB stimulus as described above.

-

Cell Lysis and Luciferase Measurement: Following treatment, cells are lysed using a passive lysis buffer. The firefly and Renilla luciferase activities in the cell lysates are measured sequentially using a luminometer and a dual-luciferase reporter assay system.[17][18]

-

Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity to account for variations in transfection efficiency and cell number. The results are typically expressed as relative luciferase units (RLU) or fold induction over the unstimulated control.

Immunoprecipitation for Ubiquitination of IκBα

-

Cell Lysis: Cells are lysed under denaturing conditions (e.g., buffer containing SDS) to disrupt protein-protein interactions and then diluted with a non-denaturing buffer.[2] Deubiquitinating enzyme inhibitors such as N-ethylmaleimide (NEM) should be included in the lysis buffer.

-

Immunoprecipitation: The cell lysates are pre-cleared with protein A/G agarose beads. An antibody specific for IκBα is then added to the lysate and incubated overnight at 4°C to form immune complexes. Protein A/G agarose beads are then added to capture the immune complexes.[19][20]

-

Washing and Elution: The beads are washed extensively with a stringent wash buffer to remove non-specifically bound proteins. The immunoprecipitated proteins are then eluted from the beads by boiling in SDS-PAGE sample buffer.

-

Western Blot Analysis: The eluted samples are resolved by SDS-PAGE and analyzed by western blotting using an antibody against ubiquitin to detect the ubiquitinated forms of IκBα.[21][22]

Visualizations

The following diagrams, generated using the DOT language, illustrate the NF-κB signaling pathway, the point of intervention by this compound, and a typical experimental workflow.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Detection of Protein Ubiquitination - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Detection of IκB Degradation Dynamics and IκB-α Ubiquitination | Springer Nature Experiments [experiments.springernature.com]

- 4. youtube.com [youtube.com]

- 5. NF-κB dictates the degradation pathway of IκBα - PMC [pmc.ncbi.nlm.nih.gov]

- 6. m.youtube.com [m.youtube.com]

- 7. aacrjournals.org [aacrjournals.org]

- 8. caymanchem.com [caymanchem.com]

- 9. This compound, A UBIQUITIN-ACTIVATING ENZYME E1 INHIBITOR, ATTENUATES LUNG INJURY IN SEPSIS - PMC [pmc.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Identification and Mechanistic Studies of a Novel Ubiquitin E1 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 12. selleckchem.com [selleckchem.com]

- 13. Ubiquitin-activating enzyme E1 inhibitor PYR41 attenuates angiotensin II-induced activation of dendritic cells via the IκBa/NF-κB and MKP1/ERK/STAT1 pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]

- 18. cdn.caymanchem.com [cdn.caymanchem.com]

- 19. Ubiquitin immunoprecipitation using an anti-ubiquitin nanobody [protocols.io]

- 20. docs.abcam.com [docs.abcam.com]

- 21. Ubiquitination Assay for Mammalian Cells [en.bio-protocol.org]

- 22. Ubiquitination of Plant Immune Receptors - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Stabilization of p53 Protein by Pyr-41

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The tumor suppressor protein p53 plays a critical role in preventing cancer formation, earning it the title "guardian of the genome." Its cellular levels are tightly regulated, primarily through the ubiquitin-proteasome system. Dysregulation of this pathway, leading to p53 degradation, is a hallmark of many cancers. Pyr-41 has emerged as a valuable chemical tool and a potential therapeutic agent for its ability to stabilize p53. This guide provides a comprehensive technical overview of the mechanism by which this compound achieves p53 stabilization, supported by quantitative data, detailed experimental protocols, and visual diagrams of the involved pathways and workflows. The core mechanism of this compound lies in its function as a cell-permeable, irreversible inhibitor of the ubiquitin-activating enzyme (E1).[1][2] By targeting the first enzymatic step in the ubiquitination cascade, this compound effectively shuts down the entire downstream process, preventing the tagging of proteins, including p53, for proteasomal degradation. This leads to the accumulation of functional p53, which can then activate downstream pathways to induce cell cycle arrest and apoptosis.[1]

Core Mechanism of Action: Inhibition of Ubiquitin-Activating Enzyme E1

The stabilization of the p53 protein by this compound is a direct consequence of its inhibitory action on the ubiquitin-activating enzyme E1.[1][2] The ubiquitination process is a multi-step enzymatic cascade essential for protein degradation. This process is initiated by E1, which activates ubiquitin in an ATP-dependent manner. The activated ubiquitin is then transferred to a ubiquitin-conjugating enzyme (E2), and finally, a ubiquitin ligase (E3) facilitates the transfer of ubiquitin to the target protein, in this case, p53. The polyubiquitinated p53 is then recognized and degraded by the 26S proteasome.

This compound intervenes at the very beginning of this cascade. As an irreversible inhibitor of E1, this compound covalently binds to the enzyme, rendering it inactive.[1] This blockage prevents the activation of ubiquitin, thereby halting the entire ubiquitination pathway. Consequently, the E3 ligase responsible for p53 ubiquitination, most notably MDM2, is unable to mark p53 for degradation. This leads to the accumulation of p53 protein within the cell, enhancing its tumor-suppressive functions.

References

Unraveling the Enigma: A Technical Guide to the Pyr-41-Induced Increase in Protein SUMOylation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyr-41, a well-established cell-permeable, irreversible inhibitor of the ubiquitin-activating enzyme E1 (UBE1), presents a fascinating paradox in the study of post-translational modifications. While its primary role is to halt the ubiquitination cascade, it concurrently induces a global increase in protein SUMOylation. The precise mechanism underlying this phenomenon has remained elusive. This technical guide synthesizes the current understanding of this compound's activity, proposes a plausible mechanism based on the competitive interplay between the ubiquitin and SUMO pathways, and provides detailed experimental protocols to investigate this intriguing off-target effect.

Introduction to this compound and the Ubiquitin-SUMO Crosstalk

This compound is a pyrazone derivative that specifically targets the active site cysteine of UBE1, the apical enzyme in the ubiquitin conjugation cascade.[1][2][3] By inhibiting UBE1, this compound effectively blocks the degradation of proteins targeted by the ubiquitin-proteasome system, leading to the accumulation of key cellular regulators such as p53 and IκBα.[4][5][6][7][8]

An unexpected and consistently observed effect of this compound treatment is a significant increase in the overall levels of protein SUMOylation.[2][4][5][6][9] This observation is particularly noteworthy as this compound shows little to no direct activity on the enzymes of the SUMOylation pathway.[4][9][10] A critical clue to the mechanism is that a similar elevation in SUMOylation is seen in cells with a temperature-sensitive ubiquitin E1 enzyme, strongly suggesting that the inhibition of ubiquitination itself is the trigger.[5][6]

The ubiquitin and Small Ubiquitin-like Modifier (SUMO) pathways, while distinct, exhibit significant crosstalk and can be antagonistic.[2][10][11] Both processes are ATP-dependent and compete for lysine residues on substrate proteins.[2][7][12] This competitive relationship forms the basis of our proposed mechanism for this compound's effect on SUMOylation.

Proposed Mechanism: The Competition Hypothesis

We propose that the this compound-induced increase in SUMOylation is a direct consequence of inhibiting the ubiquitin pathway, leading to a shift in the equilibrium of post-translational modifications. This "Competition Hypothesis" is based on two primary points of contention between the pathways:

-

Substrate Lysine Availability: Ubiquitin and SUMO often compete for the same lysine residues on target proteins. By blocking UBE1 with this compound, the vast pool of lysine sites that would normally be ubiquitinated becomes available for modification by the SUMO machinery.

-

Cellular Resource Allocation: Both pathways require ATP to activate their respective E1 enzymes. While the enzymes themselves are distinct, a significant reduction in ATP consumption by the highly active ubiquitin pathway could lead to increased resource availability for other cellular processes, including SUMOylation.

This proposed mechanism is visually represented in the signaling pathway diagrams below.

Quantitative Data on this compound

The following table summarizes the key quantitative data for this compound's inhibitory activity.

| Parameter | Value | Cell/System | Reference |

| IC₅₀ for UBE1 | < 10 µM | Cell-free E1 ubiquitination reactions | [2][4][9][13] |

| IC₅₀ for UBE1 | ~5 µM | In vitro | |

| IC₅₀ for E1-Ub thioester formation | 10 - 25 µM | In cells | [3] |

| Effective Concentration for Ubiquitination Inhibition | 50 µM | In cells | [3][4] |

Visualizing the Pathways and a Proposed Experimental Workflow

To clarify the intricate relationships and experimental design, the following diagrams have been generated using Graphviz.

Signaling Pathway Diagrams

Caption: Interplay of Ubiquitination and SUMOylation Pathways.

Caption: Proposed Mechanism of this compound Induced SUMOylation.

Experimental Workflow Diagram

Caption: Experimental Workflow for Analyzing SUMOylation.

Detailed Experimental Protocols

The following protocols are synthesized from established methodologies to specifically test the hypothesis that this compound increases global SUMOylation.

Cell Culture and this compound Treatment

-

Cell Line: Human Embryonic Kidney (HEK293T) or human osteosarcoma (U2OS) cells are suitable for these studies.

-

Culture Conditions: Culture cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.

-

Plating: Seed cells in 10 cm dishes to reach 70-80% confluency on the day of the experiment.

-

This compound Preparation: Prepare a stock solution of this compound in DMSO (e.g., 50 mM). Store at -20°C.

-

Treatment:

Preparation of Cell Lysates for SUMOylation Analysis

To preserve the SUMO modification, which is highly dynamic and susceptible to de-SUMOylating enzymes (SENPs), a denaturing lysis buffer containing a SENP inhibitor is crucial.

-

Lysis Buffer Preparation: 2% SDS, 150 mM Tris-HCl (pH 7.2), 20% glycerol, and 20 mM N-ethylmaleimide (NEM). NEM is a critical inhibitor of SENPs.

-

Cell Lysis:

-

Wash the cell monolayer twice with ice-cold PBS.

-

Add 500 µL of the hot (95°C) lysis buffer directly to the plate.

-

Scrape the cells and transfer the lysate to a microfuge tube.

-

Sonicate the lysate to shear DNA and reduce viscosity.

-

Boil the samples at 100°C for 10 minutes.

-

Centrifuge at high speed (e.g., 16,000 x g) for 15 minutes to pellet debris.

-

Transfer the supernatant to a new tube. This is the total cell lysate.[5][9][11]

-

Immunoprecipitation (IP) of SUMOylated Proteins

-

SDS Removal: Before IP, the SDS in the lysate must be diluted. Dilute the lysate at least 10-fold with a non-denaturing buffer (e.g., RIPA buffer without SDS) containing 20 mM NEM.

-

Antibody-Bead Conjugation:

-

Use anti-SUMO-1 or anti-SUMO-2/3 antibodies.

-

Incubate the antibody with Protein A/G agarose beads for 1-2 hours at 4°C to allow for conjugation.

-

-

Immunoprecipitation:

-

Washing:

-

Pellet the beads by centrifugation.

-

Wash the beads at least three times with the dilution buffer to remove non-specific binders.

-

-

Elution:

-

Elute the bound proteins by adding 2x Laemmli sample buffer and boiling for 5 minutes.

-

Western Blot Analysis

-

SDS-PAGE: Separate the eluted proteins and a sample of the total cell lysate on an 8-12% SDS-polyacrylamide gel.

-

Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or 3% BSA in Tris-buffered saline with 0.1% Tween 20 (TBS-T) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against SUMO-1 or SUMO-2/3 (to verify the IP and observe the smear of SUMOylated proteins) or a specific protein of interest overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBS-T and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate.[6][7][12]

In Vitro SUMOylation Assay

To test the hypothesis in a cell-free system, an in vitro SUMOylation assay can be performed.

-

Reaction Mixture: In a microfuge tube, combine:

-

Recombinant SUMO E1 (SAE1/SAE2)

-

Recombinant SUMO E2 (Ubc9)

-

Recombinant SUMO-1 or SUMO-2/3

-

A recombinant substrate protein of interest

-

ATP

-

Reaction buffer (e.g., 50 mM HEPES, 50 mM MgCl₂, 0.5 mM DTT)

-

-

Experimental Conditions:

-

Control: A complete reaction mixture.

-

Test Condition: Add this compound to the reaction. Since this compound does not inhibit the SUMO E1, no change is expected.

-

Hypothesis Test: Set up two parallel reactions. In one, add recombinant UBE1 and ubiquitin. In the other, add UBE1, ubiquitin, and this compound. Compare the levels of SUMOylation of the substrate protein. An increase in SUMOylation in the presence of this compound would support the competition hypothesis in a simplified system.

-

-

Incubation: Incubate the reactions at 30-37°C for 1-3 hours.[1][2][4]

-

Analysis: Stop the reaction by adding SDS-PAGE sample buffer and analyze the results by Western blotting for the substrate protein.

Conclusion and Future Directions

The induction of global SUMOylation by the ubiquitin E1 inhibitor this compound is a compelling example of the intricate and competitive nature of post-translational modification networks. The "Competition Hypothesis" provides a logical framework for this phenomenon, positing that the inhibition of ubiquitination frees up both substrate lysine residues and cellular ATP, thereby promoting SUMOylation. The experimental protocols detailed in this guide offer a comprehensive approach to rigorously test this hypothesis and further elucidate the complex crosstalk between these two critical cellular regulatory systems. Future research should focus on identifying specific protein substrates whose SUMOylation status is most significantly altered by this compound, which could reveal novel therapeutic targets and a deeper understanding of the cellular response to ubiquitin pathway inhibition.

References

- 1. A Method for SUMO Modification of Proteins in vitro [en.bio-protocol.org]

- 2. In Vitro SUMOylation Assay to Study SUMO E3 Ligase Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. In Vitro Sumoylation of Recombinant Proteins and Subsequent Purification for Use in Enzymatic Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Can your protein be sumoylated? A quick summary and important tips to study SUMO-modified proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 6. abcam.cn [abcam.cn]

- 7. mblbio.com [mblbio.com]

- 8. activemotif.com.cn [activemotif.com.cn]

- 9. researchgate.net [researchgate.net]

- 10. youtube.com [youtube.com]

- 11. antibodiesinc.com [antibodiesinc.com]

- 12. mblbio.com [mblbio.com]

- 13. medchemexpress.com [medchemexpress.com]

- 14. Ubiquitin-activating enzyme E1 inhibitor PYR41 attenuates angiotensin II-induced activation of dendritic cells via the IκBa/NF-κB and MKP1/ERK/STAT1 pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 15. This compound, A UBIQUITIN-ACTIVATING ENZYME E1 INHIBITOR, ATTENUATES LUNG INJURY IN SEPSIS - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

Structural Basis for Pyr-41 Inhibition of UBE1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the structural and mechanistic basis of Ubiquitin-activating enzyme E1 (UBE1) inhibition by the small molecule inhibitor, Pyr-41. UBE1 is the apical enzyme in the ubiquitin-proteasome system (UPS), initiating the cascade that governs protein degradation and signaling. Its inhibition is a promising strategy for therapeutic intervention in various diseases, including cancer. This compound is a cell-permeable, irreversible inhibitor of UBE1. This document consolidates the current understanding of its mechanism of action, presents available quantitative data, details relevant experimental protocols, and provides visual representations of the key pathways and experimental workflows. While a definitive co-crystal structure of the UBE1-Pyr-41 complex remains to be elucidated, a wealth of biochemical evidence points towards a covalent modification of a key cysteine residue within the catalytic site of UBE1, thereby abrogating its function.

Introduction to UBE1 and the Ubiquitination Cascade

The ubiquitination cascade is a fundamental cellular process responsible for post-translational modification of proteins, influencing their stability, localization, and activity. This process is initiated by the Ubiquitin-activating enzyme E1 (UBE1), which activates ubiquitin in an ATP-dependent manner. The activated ubiquitin is then transferred to a ubiquitin-conjugating enzyme (E2), and subsequently, with the help of a ubiquitin ligase (E3), is attached to a substrate protein. This intricate signaling pathway is a cornerstone of cellular homeostasis.

This compound: An Irreversible Inhibitor of UBE1